molecular formula C9H8ClN3 B12441465 5-Amino-3-chloro-1-phenylpyrazole

5-Amino-3-chloro-1-phenylpyrazole

Cat. No.: B12441465
M. Wt: 193.63 g/mol
InChI Key: XQJHZSMQSLPHLA-UHFFFAOYSA-N
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Description

5-Amino-3-chloro-1-phenylpyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structural features, which include an amino group at the 5-position, a chlorine atom at the 3-position, and a phenyl group at the 1-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-chloro-1-phenylpyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-chloro-1-phenylpyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while cyclization reactions can produce fused heterocyclic compounds .

Scientific Research Applications

5-Amino-3-chloro-1-phenylpyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-chloro-1-phenylpyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-chloro-1-phenylpyrazole is unique due to the presence of both an amino group and a chlorine atom on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

5-chloro-2-phenylpyrazol-3-amine

InChI

InChI=1S/C9H8ClN3/c10-8-6-9(11)13(12-8)7-4-2-1-3-5-7/h1-6H,11H2

InChI Key

XQJHZSMQSLPHLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)Cl)N

Origin of Product

United States

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